molecular formula C19H23ClFN3O3S B2559695 3-chloro-4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049435-07-5

3-chloro-4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2559695
CAS RN: 1049435-07-5
M. Wt: 427.92
InChI Key: PSZLYSKPVUTRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClFN3O3S and its molecular weight is 427.92. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancement

SB-399885, a structurally related compound, has been identified as a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive-enhancing properties in animal models. This compound exhibits a high affinity for human recombinant and native 5-HT6 receptors and has shown significant reversal of scopolamine-induced deficits in a rat novel object recognition paradigm, as well as a full reversal of age-dependent deficit in water maze spatial learning in aged rats. These effects are attributed to enhancements of cholinergic function, suggesting potential therapeutic utility in cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Cocaine Abuse Therapy

A compound with a related structural framework has been explored as a promising candidate for cocaine abuse therapy. The synthesis approach highlights the potential for derivatives of this chemical structure in developing therapeutic agents (Forrat, Ramón, & Yus, 2007).

Herbicide Selectivity

Chlorsulfuron, another related compound, demonstrates selective herbicidal activity for cereals due to its rapid metabolism to an inactive product in tolerant plants such as wheat, oats, and barley. This selectivity is based on the herbicide's ability to undergo metabolic processing, contrasting with the minimal or absent metabolism in sensitive broadleaf plants, showcasing the agricultural applications of related chemical structures (Sweetser, Schow, & Hutchison, 1982).

Dopamine Reuptake Inhibition

Research into compounds like GBR 12909, which share similarities in their chemical backbone, indicates potential applications in the inhibition of dopamine reuptake. This property is significant for addressing conditions related to dopamine dysregulation, such as Parkinson's disease and certain types of addiction (Haka & Kilbourn, 1990).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O3S/c1-27-16-4-2-15(3-5-16)24-12-10-23(11-13-24)9-8-22-28(25,26)17-6-7-19(21)18(20)14-17/h2-7,14,22H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZLYSKPVUTRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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